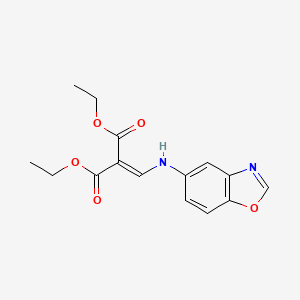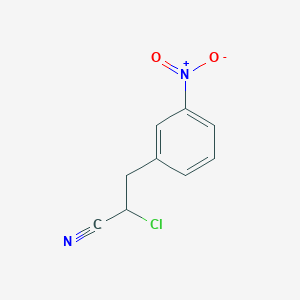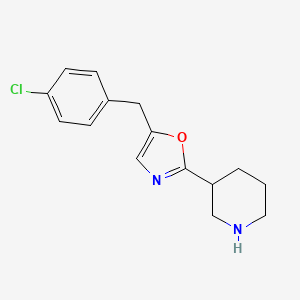
9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide
Overview
Description
The compound "9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide" is a derivative of the fluorene series, which has been extensively studied for its potential in various biological applications. The fluorene scaffold is a tricyclic aromatic hydrocarbon that has been modified in numerous ways to explore its biological activity, particularly in the field of anticancer research. The introduction of various substituents on the fluorene ring, such as carboxamide groups, has been shown to induce apoptosis in cancer cells, making these derivatives interesting targets for drug development .
Synthesis Analysis
The synthesis of fluorene derivatives often involves the functionalization of the 9-position of the fluorene ring. For instance, the synthesis of 9-substituted fluorene derivatives has been achieved through reactions catalyzed by boron trifluoride, which demonstrates the versatility of the fluorene core in chemical transformations . Although the specific synthesis of "9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide" is not detailed in the provided papers, the methodologies described could potentially be adapted to synthesize this compound by introducing the appropriate bromobutyl and trifluoroethyl substituents at the relevant positions.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by the fluorene core, which can be modified with various substituents that influence the compound's properties and biological activity. For example, the introduction of a carboxamide
Scientific Research Applications
1. Synthesis and Transformation in Organic Chemistry
N-Substituted 9H-fluoren-9-imines, related to 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide, are used in organic chemistry for various syntheses. They react with difluorocarbene to form iminium ylides, which undergo further transformations to produce cyclodimerization products and fluorene-9-carboxamides. These transformations are crucial in creating complex organic compounds, offering a wide range of applications in chemical synthesis (Novikov et al., 2006).
2. Development of Functionalized Fluorene Derivatives
The synthesis of highly functionalized fluorene derivatives is another significant application. By catalyzing reactions of coplanar fluoren-9-ols with various aminobenzamides, researchers can create conjugated fluorene-based compounds. These compounds have potential applications in materials science, particularly in creating new materials with unique optical or electronic properties (Shanmugam & Athira, 2021).
3. Optical Properties in Material Science
In material science, derivatives of fluorene, including those similar to 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide, are used for their optical properties. For instance, fluorene-based oligomers are synthesized for their light-emitting properties. These compounds, capable of emitting blue and green light, are valuable for developing organic light-emitting diodes (OLEDs) and other photonic devices (Lázár et al., 2014).
4. Linkers for Solid Phase Synthesis
9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide and its analogs are used as linkers in solid phase synthesis. These linkers enable the efficient synthesis of complex organic molecules by facilitating the attachment and release of reactants. This application is crucial in drug discovery and the synthesis of novel organic compounds (Henkel & Bayer, 1998).
5. Creation of Aromatic Polyamides
These compounds are instrumental in synthesizing aromatic polyamides containing ether and bulky fluorenylidene groups. These polymers are known for their high solubility, flexibility, and thermal stability, making them suitable for advanced material applications (Hsiao, Yang, & Lin, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrF3NO/c21-12-6-5-11-19(18(26)25-13-20(22,23)24)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10H,5-6,11-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZOEBWGAVOBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162924 | |
| Record name | 9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
CAS RN |
182438-98-8 | |
| Record name | 9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182438-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(4-Bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)
![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)

![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)




![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)




